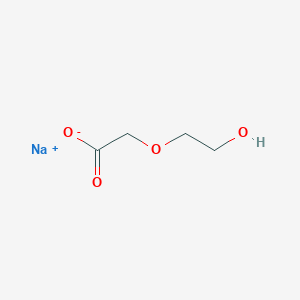

Sodium 2-(2-hydroxyethoxy)acetate

Description

Properties

IUPAC Name |

sodium;2-(2-hydroxyethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAQLKGSEMCNNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142047-97-0 | |

| Record name | sodium 2-(2-hydroxyethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis pathway of Sodium 2-(2-hydroxyethoxy)acetate

An In-Depth Technical Guide to the Synthesis of Sodium 2-(2-hydroxyethoxy)acetate

Abstract

This compound is a valuable chemical intermediate with applications ranging from pharmaceuticals and cosmetics to biotechnology.[1] This technical guide provides a comprehensive overview of its synthesis, focusing on the robust and widely adopted Williamson ether synthesis pathway. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical process parameters. This document is designed for researchers, scientists, and drug development professionals, offering the technical accuracy and practical insights required for successful laboratory and industrial-scale synthesis.

Introduction: The Strategic Importance of this compound

This compound, the sodium salt of 2-(2-hydroxyethoxy)acetic acid (HEAA), is a bifunctional molecule featuring both a hydroxyl and a carboxylate group.[2][3] This unique structure imparts desirable properties such as high water solubility, making it a versatile component in various formulations. In the pharmaceutical industry, it serves as an excipient to enhance drug solubility and bioavailability.[1] Its role as a stabilizer and emulsifier is leveraged in the cosmetics sector.[1] Furthermore, it is a key precursor in the synthesis of other valuable compounds, such as 2-p-dioxanone, a monomer used for producing bio-absorbable polymers.[4]

The parent acid, HEAA, is also of significant interest in environmental and toxicological studies as it is the primary urinary metabolite of 1,4-dioxane, a likely human carcinogen.[5][6][7] A reliable and scalable synthesis of its sodium salt is therefore crucial for creating analytical standards and supporting further research.

The Core Synthesis Pathway: A Mechanistic Approach via Williamson Ether Synthesis

The most direct and efficient method for preparing this compound is the Williamson ether synthesis. This classic organic reaction, developed by Alexander Williamson in the 1850s, remains a cornerstone of ether synthesis due to its broad scope and reliability.[8][9] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]

The overall strategy involves two primary steps:

-

Alkoxide Formation: The deprotonation of an alcohol to form a potent alkoxide nucleophile.

-

Nucleophilic Attack: The subsequent attack of this alkoxide on an alkyl halide, displacing the halide and forming the ether linkage.

For the synthesis of this compound, the chosen reactants are ethylene glycol and a salt of chloroacetic acid.

Causality Behind Reagent Selection

-

Ethylene Glycol (Nucleophile Precursor): As the source of the 2-hydroxyethoxy moiety, ethylene glycol is an ideal starting material. It is inexpensive and readily available. A strong base is used to selectively deprotonate one of its two hydroxyl groups, transforming it into the potent nucleophile, sodium 2-hydroxyethoxide.

-

Sodium Chloroacetate (Electrophile): This reactant provides the acetate backbone. Using the sodium salt of chloroacetic acid is strategic because it allows for the direct formation of the final sodium salt product without a separate neutralization step. The chlorine atom serves as a good leaving group, and its position on a primary carbon is ideal for an SN2 reaction, minimizing the risk of competing elimination reactions.[9][10]

-

Sodium Hydroxide (Base): A strong base like sodium hydroxide is required to generate the alkoxide from ethylene glycol. It is cost-effective and highly effective for this purpose. In some industrial preparations, sodium metal is used to form the alkoxide first, followed by reaction with chloroacetic acid.[11]

The Reaction Mechanism

The synthesis proceeds in a well-defined, two-step sequence.

Step 1: In-situ formation of the Nucleophile (Sodium 2-hydroxyethoxide) Ethylene glycol is treated with sodium hydroxide. The hydroxide ion, a strong base, abstracts a proton from one of the hydroxyl groups of ethylene glycol, forming the monosodium salt (sodium 2-hydroxyethoxide) and water.

HO-CH₂-CH₂-OH + NaOH → Na⁺⁻O-CH₂-CH₂-OH + H₂O

Step 2: SN2 Nucleophilic Substitution The highly nucleophilic oxygen of the sodium 2-hydroxyethoxide then attacks the electrophilic carbon atom of sodium chloroacetate. This occurs in a concerted, backside attack, displacing the chloride ion and forming the C-O ether bond, yielding the final product, this compound, and sodium chloride as a byproduct.[8]

Na⁺⁻O-CH₂-CH₂-OH + Cl-CH₂-COO⁻Na⁺ → Na⁺⁻OOC-CH₂-O-CH₂-CH₂-OH + NaCl

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity and yield. It is based on established procedures adapted from the chemical literature.[4][5]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | ≥99% | Serves as reactant and solvent |

| Sodium Hydroxide | NaOH | 40.00 | ≥97%, pellets | Strong base |

| Sodium Chloroacetate | C₂H₂ClNaO₂ | 116.48 | ≥98% | Electrophile |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Optional, for azeotropic removal of water |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For washing/extraction |

| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) | For potential pH adjustment/acidification |

Synthesis Workflow

Caption: High-level experimental workflow for the synthesis process.

Step-by-Step Methodology

Safety Precaution: This procedure involves strong bases and potentially irritating chemicals. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Formation of Sodium 2-hydroxyethoxide

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Charge the flask with ethylene glycol (e.g., 10 moles, ~620 g). Note: Ethylene glycol acts as both a reactant and the solvent.

-

Begin vigorous stirring and add sodium hydroxide pellets (e.g., 1.0 mole, 40.0 g) portion-wise to control the initial exotherm.

-

Heat the mixture to 70-80°C. The sodium hydroxide will dissolve to form the monosodium salt of ethylene glycol.[4] This step is crucial for generating the active nucleophile.

Alternative for Anhydrous Conditions: For higher yields, water can be removed azeotropically. Add toluene to the flask and heat to reflux using a Dean-Stark apparatus until no more water is collected. Then, distill off the toluene before proceeding.

Step 2: Williamson Ether Synthesis Reaction

-

Once the alkoxide solution is stable at 70-80°C, begin the slow, portion-wise addition of sodium chloroacetate (e.g., 1.0 mole, 116.5 g) over a period of 1-2 hours. This controlled addition prevents a runaway reaction and minimizes side products.

-

After the addition is complete, raise the temperature to 80-100°C and maintain with vigorous stirring for 4-6 hours to ensure the reaction goes to completion.[5]

-

Monitor the reaction progress by periodically taking small aliquots and analyzing for the disappearance of sodium chloroacetate (e.g., via titration or HPLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature. The mixture will be a viscous solution or slurry containing the product, unreacted ethylene glycol, and sodium chloride byproduct.

-

Dissolve the crude mixture in deionized water (e.g., 500 mL).

-

Transfer the aqueous solution to a large separatory funnel. Wash the solution with diethyl ether (2 x 200 mL) to remove the majority of the unreacted ethylene glycol and other organic impurities.[5] The desired sodium salt product is highly water-soluble and will remain in the aqueous layer.

-

Separate and collect the aqueous layer. The sodium chloride byproduct will also be present in this layer. For many applications, its presence is acceptable. If high purity is required, filtration and recrystallization or chromatographic methods may be employed. A patent has described filtering the mixture to remove sodium chloride and sodium sulfate.[4]

Step 4: Isolation of the Product

-

The purified aqueous solution contains this compound. The product can be used directly in this form for subsequent reactions.

-

To obtain the solid product, the water can be removed under reduced pressure using a rotary evaporator. This will yield a white or off-white solid, which is a mixture of the desired product and sodium chloride.

-

The yield based on sodium chloroacetate can be calculated after drying the solid product to a constant weight. A patent reported a yield of 56.8% for a related process.[4]

Conclusion

The Williamson ether synthesis provides a reliable, scalable, and economically viable pathway for the production of this compound. By carefully controlling reaction parameters such as temperature, stoichiometry, and purification steps, a high-quality product suitable for advanced applications can be consistently achieved. The detailed mechanistic understanding and the step-by-step protocol provided in this guide serve as a robust foundation for researchers and developers working with this important chemical compound.

References

-

Southern Arkansas University. The Williamson Ether Synthesis. [Link]

-

University of Colorado Boulder. Experiment 06 Williamson Ether Synthesis. [Link]

- Google Patents. Pure beta-hydroxyethoxyacetic acid salt, pure 2-p-dioxaneone, and prodn. method thereof.

-

Wikipedia. Williamson ether synthesis. [Link]

-

MiraCosta College. Chemistry 211 Experiment 4. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

PubChem. This compound. [Link]

-

Global Substance Registration System. This compound. [Link]

- Google Patents. CN1198782C - Pure beta-hydroxyethoxyacetic acid salt, pure 2-p-dioxaneone, and prodn. method thereof.

-

Human Metabolome Database. (2-Hydroxyethoxy)acetic acid (HMDB0242471). [Link]

-

Pharmaffiliates. Sodium β-Hydroxyethoxyacetate-d4. [Link]

-

The Royal Society of Chemistry. Supporting Information S1 Materials S2 Preparations of samples. [Link]

-

Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]

Sources

- 1. Buy this compound | 142047-97-0 [smolecule.com]

- 2. This compound|CAS 142047-97-0 [benchchem.com]

- 3. This compound | C4H7NaO4 | CID 23665015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pure beta-hydroxyethoxyacetic acid salt, pure 2-p-dioxaneone, and prodn. method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. (2-Hydroxyethoxy)acetic acid | 13382-47-3 | Benchchem [benchchem.com]

- 6. (2-Hydroxyethoxy)acetic acid (β-hydroxyethoxyacetic acid; HEAA) | Drug Metabolite | 13382-47-3 | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 11. CN1198782C - Pure beta-hydroxyethoxyacetic acid salt, pure 2-p-dioxaneone, and prodn. method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-(2-hydroxyethoxy)acetate

This guide provides a comprehensive overview of the core physicochemical properties of Sodium 2-(2-hydroxyethoxy)acetate, a compound of increasing interest in pharmaceutical and research applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its characteristics and analysis.

Introduction and Molecular Identity

This compound, with the CAS number 142047-97-0, is the sodium salt of 2-(2-hydroxyethoxy)acetic acid.[1][2][3] It is a versatile organic compound with applications ranging from a building block in organic synthesis to a component in drug delivery systems.[1][4] Its structure, featuring both a carboxylate and a hydroxyl group, imparts a high degree of polarity, which is reflected in its physicochemical properties.[1]

Key Identifiers:

-

IUPAC Name: this compound[3]

Core Physicochemical Properties

The utility of this compound in various applications is directly linked to its distinct physicochemical characteristics. A summary of these properties is presented in the table below, followed by a detailed discussion of their implications.

| Property | Value | Source |

| Appearance | White crystalline solid | [1] |

| Melting Point | 210–212°C | [1] |

| Solubility | Sparingly soluble in water (5–10 mg/mL at 25°C), soluble in polar aprotic solvents (e.g., DMSO) | [1] |

| logP (computed) | -5.2508 | [5] |

| Topological Polar Surface Area (computed) | 69.59 Ų | [1][5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 4 | [5] |

Solubility Profile: A Double-Edged Sword

The solubility of this compound is a critical parameter influencing its application. While its ionic nature suggests good water solubility, it is described as only sparingly soluble in water.[1] This limited aqueous solubility at higher concentrations may necessitate the use of co-solvents, such as DMSO, in biological assays or formulation development.[1] The ethylene glycol moiety in its structure is thought to enhance interactions with cellular membranes, potentially improving the cell penetration of conjugated therapeutic agents.[4]

High Polarity and its Consequences

The computed topological polar surface area of 69.59 Ų and a low LogP value indicate the high polarity of the molecule.[1][5] This is a direct result of the presence of the carboxylate, hydroxyl, and ether functionalities. This high polarity is advantageous for applications requiring interaction with polar biological environments but may limit its ability to cross nonpolar biological membranes on its own.

Applications in Research and Development

The unique combination of a reactive carboxylate group, a hydrophilic hydroxyethoxy chain, and its status as a sodium salt underpins its utility in several scientific domains.

-

Drug Delivery Systems: The compound is being investigated for its potential to enhance drug solubility and bioavailability.[1] The carboxylate group allows for covalent conjugation with therapeutic molecules, while the overall structure can aid in improving cellular uptake.[4]

-

Biochemical Research: It can be employed as a buffering agent in biochemical assays to maintain a stable pH environment.[1] Furthermore, its ability to chelate metal ions makes it a useful tool in studies involving metal-ion-dependent biological processes.[1]

-

Organic Synthesis: As a bifunctional molecule, it serves as a valuable building block for the synthesis of more complex molecules and polymers.[1]

-

Cosmetics: In cosmetic formulations, it can function as a stabilizer and emulsifier.[4]

Experimental Protocol: Determination of Aqueous Solubility

The following protocol outlines a robust method for the quantitative determination of the aqueous solubility of this compound. This method is designed to be self-validating by incorporating in-process controls.

Objective: To determine the equilibrium solubility of this compound in deionized water at a controlled temperature.

Materials:

-

This compound (purity ≥97%)

-

Deionized water (18.2 MΩ·cm)

-

Calibrated analytical balance

-

Temperature-controlled orbital shaker

-

Calibrated pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Equilibrium Solubility Determination:

-

Add an excess amount of this compound to a known volume of deionized water in several replicate flasks.

-

Place the flasks in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Allow the suspensions to equilibrate for a predetermined time (e.g., 24 or 48 hours), ensuring that solid material remains undissolved.

-

After equilibration, measure and record the pH of each suspension.

-

Centrifuge the suspensions to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Sample Analysis:

-

Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

-

Calculation:

-

Calculate the equilibrium solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Self-Validation and Causality:

-

Rationale for Excess Solid: The presence of undissolved solid at equilibrium ensures that the solution is saturated, a fundamental requirement for determining equilibrium solubility.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature is crucial for data reproducibility.

-

pH Measurement: The pH of the saturated solution provides information about the solution environment and can be important if the compound's solubility is pH-dependent.

-

HPLC Analysis: HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved analyte, ensuring accurate results. The use of a calibration curve with multiple standards validates the linearity and accuracy of the analytical method.

Caption: Experimental workflow for determining aqueous solubility.

Stability and Storage

This compound is noted to be stable under acidic conditions but may decompose under alkaline conditions.[4] For long-term storage, it is recommended to keep the compound in an inert atmosphere at room temperature.[6] Some suppliers also suggest cold-chain transportation.[6]

Conclusion

This compound presents a compelling profile for researchers and developers in the pharmaceutical and chemical industries. Its distinct physicochemical properties, particularly its polarity and bifunctional nature, offer a range of application possibilities. A thorough understanding of its solubility, stability, and other characteristics, as outlined in this guide, is essential for its effective and reliable use in research and product development.

References

- Sodium 2-(2-hydroxyethoxy)

- 142047-97-0 | Sodium 2-(2-hydroxyethoxy)

- 142047-97-0|Sodium 2-(2-hydroxyethoxy)

- Buy Sodium 2-(2-hydroxyethoxy)

- SODIUM 2-(2-HYDROXYETHOXY)

- Sodium 2-(2-hydroxyethoxy)

Sources

An In-depth Technical Guide to the Characterization of Sodium 2-(2-hydroxyethoxy)acetate (CAS No. 142047-97-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Sodium 2-(2-hydroxyethoxy)acetate, a versatile molecule with increasing significance in pharmaceutical and materials science. With the CAS Number 142047-97-0, this hydrophilic organic salt is gaining prominence as a key building block, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as an excipient in drug delivery systems. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the mechanistic insights of its biological applications, providing field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Emerging Role of this compound

This compound is a sodium salt of 2-(2-hydroxyethoxy)acetic acid. Its structure, featuring both a carboxylate and a hydroxyl group linked by an ethylene glycol moiety, imparts a high degree of hydrophilicity. This characteristic is pivotal to its function in various applications, from enhancing the solubility and bioavailability of therapeutic agents to its use in the synthesis of advanced materials like hydrogels for environmental remediation.[1]

In the realm of drug development, its application as a flexible and hydrophilic linker in PROTACs is particularly noteworthy.[2][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker's composition and length are critical for the efficacy of the PROTAC, and the inclusion of moieties like the one found in this compound can improve the molecule's pharmacokinetic properties.[5][6]

This guide will systematically detail the essential aspects of this compound, providing a solid foundation for its application and further research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application.

| Property | Value | Source |

| CAS Number | 142047-97-0 | [7] |

| Molecular Formula | C₄H₇NaO₄ | [7] |

| Molecular Weight | 142.09 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Synonyms | Sodium β-Hydroxyethoxyacetate, (2-Hydroxyethoxy)acetic Acid Monosodium Salt | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 210-212 °C | [1] |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Below are two common approaches.

Synthesis via Neutralization of 2-(2-hydroxyethoxy)acetic acid

This is a straightforward and common method for laboratory-scale synthesis.

Workflow Diagram:

Caption: Synthesis of this compound by neutralization.

Experimental Protocol:

-

Dissolution: Dissolve a known molar equivalent of 2-(2-hydroxyethoxy)acetic acid in deionized water.

-

Neutralization: Slowly add one molar equivalent of a standardized sodium hydroxide solution to the stirred solution of the acid. The addition should be done portion-wise or dropwise to control the exothermic reaction.

-

pH Monitoring: Monitor the pH of the reaction mixture. The endpoint is reached when a stable pH of approximately 7.0 is achieved.

-

Isolation: The resulting aqueous solution of this compound can be used directly, or the water can be removed under reduced pressure to yield the solid product.

-

Purification: If necessary, the solid product can be recrystallized from a suitable solvent system, such as ethanol/water, to achieve higher purity.

Synthesis from Ethylene Glycol and a Chloroacetate Salt

A patent describes a method starting from ethylene glycol.[8]

Experimental Protocol:

-

Formation of Ethylene Glycol Monosodium Salt: React ethylene glycol with sodium hydroxide in a suitable solvent like xylene at elevated temperatures (130-140 °C) with azeotropic removal of water.[8]

-

Reaction with a Chloroacetate: The resulting ethylene glycol monosodium salt is then reacted with a chloroacetate salt (e.g., sodium chloroacetate) in an excess of ethylene glycol at 70-80 °C.[8]

-

Work-up and Isolation: The reaction mixture is then processed to remove byproducts and isolate the desired this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | s | 2H | -O-CH₂ -COO⁻ |

| ~3.7 | t | 2H | HO-CH₂-CH₂ -O- |

| ~3.6 | t | 2H | HO-CH₂ -CH₂-O- |

Expected ¹³C NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~178 | C =O |

| ~72 | HO-CH₂-C H₂-O- |

| ~69 | -O-C H₂-COO⁻ |

| ~61 | HO-C H₂-CH₂-O- |

Note: The actual chemical shifts may vary depending on the solvent, concentration, and instrument parameters.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this non-volatile salt, electrospray ionization (ESI) is the preferred technique. In negative ion mode, the spectrum would show the carboxylate anion [M-Na]⁻ at m/z 119.04. In positive ion mode, the sodium adduct [M+Na]⁺ at m/z 165.02 could be observed.

Expected Fragmentation Pattern (Negative Ion Mode):

The fragmentation of the [M-Na]⁻ ion would likely involve the loss of small neutral molecules. While a detailed experimental spectrum is not available, common fragmentation pathways for carboxylates and ethers can be predicted.

Workflow for MS Analysis:

Caption: A generalized workflow for ESI-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound. Due to its high polarity and lack of a strong UV chromophore, specialized HPLC methods are required. A method for the corresponding free acid, 2-(2-hydroxyethoxy)acetic acid, can be adapted.[9]

Recommended HPLC Method (adapted for the sodium salt):

-

Technique: Reversed-Phase HPLC with UV detection at a low wavelength (e.g., 210 nm) or Refractive Index Detection (RID).[9]

-

Column: A C18 reversed-phase column is suitable.[9]

-

Mobile Phase: An acidic mobile phase is necessary to protonate the carboxylate to its less polar carboxylic acid form, allowing for retention on the C18 column. A suitable mobile phase would be a mixture of an aqueous acid solution (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile.[9] A gradient elution may be necessary for complex samples.

-

Sample Preparation: The sample should be dissolved in the initial mobile phase.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[10]

Workflow for HPLC Purity Analysis:

Caption: Proposed mechanism for enhanced cellular uptake mediated by the ethylene glycol moiety.

Conclusion

This compound (CAS No. 142047-97-0) is a molecule of significant and growing interest in the scientific community. Its well-defined physicochemical properties, accessible synthetic routes, and versatile applications, particularly in the cutting-edge field of PROTACs, make it a valuable tool for researchers and drug developers. This guide has provided a comprehensive technical overview of its characterization, from fundamental properties to advanced analytical techniques and mechanistic insights into its biological roles. The detailed protocols and workflows are intended to serve as a practical resource to support the reliable and reproducible use of this compound in research and development.

References

- Google Patents. (n.d.). Pure beta-hydroxyethoxyacetic acid salt, pure 2-p-dioxaneone, and prodn. method thereof.

-

ResearchGate. (n.d.). Direct infusion-MS/MS detection and fragmentation of oxFA sodium.... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Studies on Surfactant-Induced Membrane Permeability Enhancement. Retrieved from [Link]

-

PMC. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PMC. (2025, May 13). Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of acetate in pharmaceutical products by HPLC. Retrieved from [Link]

-

NIH. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

-

Impactfactor. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Naproxen Sodium in Bulk Drug and Tablet. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). Retrieved from [Link]

-

PubMed. (n.d.). A validated HPLC assay method for the determination of sodium alginate in pharmaceutical formulations. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of sodium acetate.

-

Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 7. This compound | C4H7NaO4 | CID 23665015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pure beta-hydroxyethoxyacetic acid salt, pure 2-p-dioxaneone, and prodn. method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. impactfactor.org [impactfactor.org]

Deconstructing Sodium 2-(2-hydroxyethoxy)acetate: A Guide to Molecular Structure Analysis

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Sodium 2-(2-hydroxyethoxy)acetate (CAS No. 142047-97-0).[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required to elucidate and confirm the structure of this molecule. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting a cohesive analytical workflow. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: Understanding the Molecule

This compound is an organic sodium salt with the molecular formula C4H7NaO4 and a molecular weight of approximately 142.09 g/mol .[1] The structure features a carboxylate group, an ether linkage, and a primary alcohol, rendering it a highly polar and water-soluble compound. Its versatile structure makes it a subject of interest in various fields, including its use as a potential building block in chemical synthesis and its relevance in biomedical research. A thorough understanding of its molecular structure is paramount for its application and for predicting its chemical behavior.

This guide will walk through a multi-faceted analytical approach to confirm the structural identity and purity of this compound. We will begin with NMR spectroscopy to map the carbon-hydrogen framework, followed by FTIR spectroscopy to identify key functional groups, and finally, Mass Spectrometry to determine the molecular weight and fragmentation patterns.

Foundational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Analysis

Table 1: Predicted ¹H NMR Chemical Shifts for the Anionic Moiety of this compound in D₂O

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H_a | ~3.6 | Triplet | 2H | Methylene protons adjacent to the hydroxyl group, deshielded by the oxygen. |

| H_b | ~3.7 | Triplet | 2H | Methylene protons adjacent to the ether oxygen, deshielded. |

| H_c | ~4.1 | Singlet | 2H | Methylene protons alpha to the carboxylate group, significantly deshielded. |

| OH | Variable | Broad Singlet | 1H | Exchangeable proton of the hydroxyl group; its signal may be broad or absent in D₂O. |

Causality of Signal Assignment: The chemical shifts are predicted based on the electronegativity of the neighboring atoms. The protons on the carbon alpha to the electron-withdrawing carboxylate group (H_c) are expected to be the most downfield. The protons adjacent to the ether and alcohol oxygens (H_a and H_b) will also be downfield compared to a simple alkane, with their signals appearing as triplets due to coupling with each other.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the 2-(2-hydroxyethoxy)acetate anion, four distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Anionic Moiety of this compound in D₂O

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C_a | ~61 | Carbon bearing the hydroxyl group. |

| C_b | ~72 | Ether-linked carbon further from the carboxylate. |

| C_c | ~70 | Ether-linked carbon closer to the carboxylate. |

| C_d (C=O) | ~175 | Carboxylate carbon, highly deshielded. |

Self-Validation: The presence of four distinct signals in the ¹³C NMR spectrum would strongly support the proposed carbon backbone of the molecule. The downfield shift of the carboxylate carbon is a key diagnostic feature.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent due to the high solubility of the analyte and to avoid a large interfering solvent proton signal.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 200 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands

The FTIR spectrum of this compound will be characterized by the presence of a hydroxyl group, an ether linkage, and a carboxylate group. A key point of analysis is the difference in the carbonyl stretching frequency between a carboxylic acid and its carboxylate salt.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Alcohol) | 3500-3200 | Broad, Strong | Stretching |

| C-H (Aliphatic) | 3000-2850 | Medium | Stretching |

| C=O (Carboxylate) | 1650-1540 | Strong | Asymmetric Stretching |

| C=O (Carboxylate) | 1450-1360 | Strong | Symmetric Stretching |

| C-O (Ether & Alcohol) | 1150-1050 | Strong | Stretching |

Expert Insight: The carboxylate group (COO⁻) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.[5] This is in contrast to the single, higher frequency C=O stretch (around 1700 cm⁻¹) of a carboxylic acid.[6] The presence of two strong bands in the 1650-1360 cm⁻¹ region and the absence of a band around 1700 cm⁻¹ is a definitive indicator of the carboxylate salt form.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For a salt like this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and non-volatile molecules.

Expected Mass Spectrum

In positive ion mode ESI-MS, we would expect to see the sodium adduct of the intact molecule. In negative ion mode, we would observe the deprotonated molecule.

Table 4: Expected Ions in ESI-Mass Spectrometry

| Ionization Mode | Expected Ion | Calculated m/z |

| Positive | [C₄H₇NaO₄ + Na]⁺ | 165.01 |

| Positive | [C₄H₈O₄ + Na]⁺ | 143.03 |

| Negative | [C₄H₇O₄]⁻ | 119.03 |

Trustworthiness of Data: The observation of ions corresponding to these calculated m/z values would provide strong evidence for the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition of the observed ions. It's also common for sodium salts to form clusters, so ions at higher m/z values corresponding to dimers or trimers might also be observed.[7]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Fragmentation of the parent ion can provide further structural information. For the [C₄H₇O₄]⁻ ion in negative mode, fragmentation would likely involve the loss of small neutral molecules.

Workflow for Molecular Structure Analysis of this compound

Caption: Workflow for the comprehensive analysis of this compound.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as water or methanol.

-

Instrument Setup:

-

Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable spray and maximum ion signal.

-

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

For MS/MS, select the ion of interest (e.g., m/z 119 in negative mode) and apply collision-induced dissociation (CID) to induce fragmentation.

-

Conclusion: A Unified Structural Picture

The molecular structure of this compound can be confidently determined through the synergistic application of NMR, FTIR, and mass spectrometry. NMR spectroscopy provides the fundamental carbon-hydrogen framework, FTIR confirms the presence and nature of the key functional groups (alcohol, ether, and carboxylate), and mass spectrometry verifies the molecular weight and provides further structural detail through fragmentation analysis. The protocols and expected outcomes detailed in this guide provide a robust framework for the comprehensive characterization of this and similar molecules, ensuring a high degree of scientific rigor and confidence in the results.

References

-

PubChem. (n.d.). Diethylene Glycol. National Center for Biotechnology Information. Retrieved from [Link]

- Gao, T., et al. (2024). Carboxylate ester-based electrolytes for Na-ion batteries. Chemical Science. DOI:10.1039/D4SC02266A.

- Harris, J. M., & Yalpani, M. (1985). Proton NMR characterization of poly(ethylene glycols) and derivatives. Journal of Polymer Science: Polymer Chemistry Edition, 23(1), 189-197.

- Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Saturated Solutions. The Journal of Physical Chemistry A, 113(47), 13227-13236.

-

NIST. (n.d.). Acetic acid, hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-hydroxyethoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 14-21.

- Vairamani, M., & Sulochana, N. (1991). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 2(1), 53-58.

- Wesdemiotis, C., & McLafferty, F. W. (1987). Electrospray and Tandem Mass Spectrometric Characterization of Acylglycerol Mixtures. Analytical Chemistry, 59(8), 1147-1152.

- Zha, Y., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. DOI: 10.1021/acs.est.3c09531.

Sources

- 1. This compound | C4H7NaO4 | CID 23665015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylene Glycol | C4H10O3 | CID 8117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethylene glycol diethyl ether(112-36-7) 1H NMR spectrum [chemicalbook.com]

- 4. Diethylene glycol(111-46-6) 1H NMR spectrum [chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Sodium 2-(2-hydroxyethoxy)acetate

Introduction: The Molecular Profile of Sodium 2-(2-hydroxyethoxy)acetate

This compound is an organic salt with the molecular formula C4H7NaO4.[1][2] It is the sodium salt of 2-(2-hydroxyethoxy)acetic acid, a known metabolite of 1,4-dioxane.[3][4][5] Understanding the precise molecular structure and purity of this compound is critical for its application in various research and development sectors, including its potential role as a linker in drug-conjugate technologies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, supported by field-proven insights into experimental design and data interpretation. While direct experimental spectra for this specific salt are not widely published, we can confidently predict its spectral features based on the well-characterized parent acid and fundamental principles of spectroscopy.

Molecular Structure and Properties:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C4H7NaO4[1]

-

Molecular Weight: 142.09 g/mol [1]

-

CAS Number: 142047-97-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four sets of non-equivalent protons. The conversion of the carboxylic acid to its sodium salt will result in the disappearance of the acidic proton signal (typically observed >10 ppm) and may cause slight upfield shifts for adjacent protons due to the change in electron density.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-a (-CH₂-OH) | ~3.5 | Triplet | 2H | Protons adjacent to the hydroxyl group, deshielded by the oxygen atom. Expected to be a triplet due to coupling with H-b. |

| H-b (-O-CH₂-) | ~3.6 | Triplet | 2H | Protons on the carbon adjacent to the ether oxygen and H-a. Deshielded by the ether oxygen. Expected to be a triplet due to coupling with H-a. |

| H-c (-O-CH₂-COO⁻) | ~3.9 | Singlet | 2H | Protons on the carbon alpha to the carboxylate group. Deshielded by both the ether oxygen and the carboxylate. Expected to be a singlet as there are no adjacent protons. |

| -OH | Variable (4-5) | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and will exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carboxylate carbon is expected to be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (-CH₂-OH) | ~61 | Carbon attached to the hydroxyl group. |

| C2 (-O-CH₂-) | ~72 | Carbon adjacent to the ether oxygen. |

| C3 (-O-CH₂-COO⁻) | ~68 | Carbon alpha to the carboxylate group and adjacent to the ether oxygen. |

| C4 (-COO⁻) | ~175 | Carboxylate carbon, significantly deshielded. |

Experimental Protocol for NMR Spectroscopy

Sample Preparation (Under Inert Atmosphere for Hygroscopic Samples):

-

Drying: Dry the this compound sample under high vacuum for several hours to remove any residual water, as the compound is likely hygroscopic.

-

Weighing: In a glovebox or under a stream of dry nitrogen, accurately weigh 10-20 mg of the dried sample.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterium oxide (D₂O) is a good choice for ionic compounds, but it will result in the exchange and disappearance of the hydroxyl proton signal. DMSO-d₆ can also be used and will allow for the observation of the hydroxyl proton.

-

Transfer: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent atmospheric moisture contamination.

Data Acquisition:

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the presence of strong absorptions corresponding to the hydroxyl, ether, and carboxylate functional groups. A key difference from its parent acid will be the absence of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of strong asymmetric and symmetric stretches of the carboxylate anion.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (alcohol) | 3500-3200 | Strong, Broad | Stretching |

| C-H (aliphatic) | 3000-2850 | Medium | Stretching |

| C=O (carboxylate) | 1610-1550 | Strong | Asymmetric Stretching |

| C=O (carboxylate) | 1420-1300 | Strong | Symmetric Stretching |

| C-O (ether) | 1150-1085 | Strong | Stretching |

| C-O (alcohol) | 1050-1000 | Strong | Stretching |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound.

Negative Ion Mode ESI (-):

This mode is expected to be highly sensitive for this compound.

| m/z (predicted) | Ion Identity | Notes |

| 119.03 | [M-Na]⁻ | The deprotonated parent acid, 2-(2-hydroxyethoxy)acetic acid. This is expected to be the base peak. |

Positive Ion Mode ESI (+):

In positive ion mode, adduct formation is common.

| m/z (predicted) | Ion Identity | Notes |

| 143.02 | [M+H]⁺ | The protonated molecule. |

| 165.01 | [M+Na]⁺ | The sodiated adduct of the sodium salt, forming a [M-Na+2Na]⁺ species. This is often a prominent ion for sodium salts. |

Experimental Protocol for LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.

-

Chromatography (Optional but Recommended): While direct infusion is possible, coupling with liquid chromatography (LC) can provide cleaner spectra by separating the analyte from any impurities. A reversed-phase C18 column or a HILIC column could be suitable.

-

Ionization: Introduce the sample solution into the ESI source.

-

Mass Analysis: Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To gain further structural information, perform fragmentation of the parent ions (e.g., m/z 119 in negative mode or m/z 165 in positive mode) and analyze the resulting product ions.

Visualizations

Molecular Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from its parent acid and fundamental spectroscopic principles, we have established a robust predictive framework for its NMR, IR, and Mass spectra. The detailed experimental protocols provided herein offer a self-validating system for researchers to obtain high-quality, reliable data for this compound, ensuring its proper identification and characterization in drug development and other scientific endeavors.

References

-

PubChem. (n.d.). 2-(2-hydroxyethoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Pure beta-hydroxyethoxyacetic acid salt, pure 2-p-dioxaneone, and prodn. method thereof.

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

- Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(16), 4504–4505.

- Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(25), 6958–6967.

-

Human Metabolome Database. (n.d.). Showing metabocard for (2-Hydroxyethoxy)acetic acid (HMDB0242471). Retrieved from [Link]

-

precisionFDA. (n.d.). (2-HYDROXYETHOXY)ACETIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Sodium beta-hydroxyethoxy acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Scientific Context of Sodium 2-(2-hydroxyethoxy)acetate

An In-Depth Technical Guide to Quantum Chemical Calculations for Sodium 2-(2-hydroxyethoxy)acetate

This guide provides a comprehensive, technically-grounded framework for performing and interpreting quantum chemical calculations on this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. Our focus is on building a robust, self-validating computational protocol that yields reliable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

This compound (C₄H₇NaO₄) is an organic sodium salt of significant interest across multiple scientific domains.[1][2] Its structure, featuring a hydrophilic hydroxyethoxy chain and an ionic carboxylate group, makes it a versatile compound.[1][3] It finds applications as an excipient in pharmaceutical formulations, a stabilizer in cosmetics, and even in the synthesis of novel hydrogels for environmental remediation.[4] Given its interaction with biological systems and its role in advanced materials, a detailed understanding of its molecular properties is paramount.

Quantum chemical calculations offer a powerful lens through which to examine these properties. By solving approximations of the Schrödinger equation, we can predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic characteristics that govern the molecule's behavior and reactivity.[5][6] This guide will detail a complete workflow for such an investigation.

The Computational Strategy: A Validated Workflow

A successful computational study relies on a logical and justifiable sequence of calculations. The workflow presented here is designed to ensure that each step builds upon a validated result from the previous one, forming a self-consistent and reliable process.

Caption: A validated computational workflow for molecular property prediction.

Experimental Protocols: A Step-by-Step Guide

This section details the practical implementation of the workflow. We will focus on using the ORCA quantum chemistry package, which is powerful, versatile, and free for academic use, making it highly accessible.[7][8][9] Similar principles apply to other software packages like Gaussian or GAMESS.[10][11]

Software and Model Chemistry Selection

Rationale: The choice of computational method and basis set, collectively known as the "model chemistry," is the most critical decision in a quantum chemical study. It represents a trade-off between accuracy and computational cost.

-

Method: Density Functional Theory (DFT) : We will use DFT, which has become the workhorse of modern computational chemistry for medium-sized organic systems. It provides a good balance of accuracy and efficiency by approximating the complex many-electron problem.[12][13] Specifically, the B3LYP hybrid functional will be employed, as it has a long track record of providing reliable results for a wide range of organic molecules.

-

Basis Set: 6-31G(d,p) : A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set (also known as 6-31G**) is a Pople-style split-valence basis set that is well-suited for this type of molecule. It includes 'd' polarization functions on heavy (non-hydrogen) atoms and 'p' polarization functions on hydrogen atoms, which are crucial for accurately describing the anisotropic electron density in chemical bonds.[12]

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the most stable three-dimensional arrangement of the atoms (the equilibrium geometry) and to verify that this structure is a true energy minimum.

Step-by-Step Procedure:

-

Generate Initial Coordinates:

-

Obtain the SMILES string for this compound: C(COCC(=O)[O-])O.[Na+].[2]

-

Use a molecular editor like Avogadro or Chemcraft to convert this 2D representation into an initial 3D structure.[8] Perform a quick "clean-up" using molecular mechanics to get a reasonable starting geometry.

-

Save the atomic coordinates in an XYZ file (e.g., molecule.xyz).

-

-

Create ORCA Input File:

-

Create a text file named opt_freq.inp.

-

The input file specifies the calculation keywords, the charge and multiplicity, and the atomic coordinates.

-

-

Execute the Calculation:

-

Run the calculation from the command line using the ORCA executable: orca opt_freq.inp > opt_freq.out

-

-

Analyze the Output:

-

Confirm Convergence: Open the opt_freq.out file and search for "GEOMETRY OPTIMIZATION HAS CONVERGED". This confirms the optimization was successful.

-

Check Frequencies: Search for the "VIBRATIONAL FREQUENCIES" section. A true energy minimum will have zero imaginary frequencies (sometimes a few very small negative values around 0 cm⁻¹ are acceptable as numerical noise). If a significant imaginary frequency exists, the structure is a transition state, not a minimum, and requires further investigation.[14][15]

-

Protocol 2: Electronic Property Analysis

Objective: To calculate and analyze the electronic properties of the molecule at its optimized geometry, including the frontier molecular orbitals and the molecular electrostatic potential.

Step-by-Step Procedure:

-

Use Optimized Geometry: Extract the final, optimized coordinates from the opt_freq.out file.

-

Create ORCA Input File for Single-Point Calculation:

-

Create a text file named sp_props.inp. This calculation does not re-optimize the geometry but computes the properties at a fixed structure.

Note: You must find the orbital numbers for the HOMO and LUMO from the output of the first calculation (opt_freq.out) and insert them into the input file.

-

-

Execute and Analyze:

-

Run the calculation: orca sp_props.inp > sp_props.out

-

The output file sp_props.out will contain the final energy and orbital energies. The .cube files generated can be visualized in software like VMD or Avogadro to see the 3D shapes of the orbitals and the electrostatic potential map.

-

Data Presentation and Interpretation

The raw output of quantum chemical calculations must be processed into understandable metrics. This section explains how to interpret the key results.

Optimized Molecular Structure

The geometry optimization provides the lowest-energy structure of the molecule. Key bond lengths and angles can be extracted and compared to experimental data if available.

Caption: Connectivity of this compound.

Vibrational Analysis

The frequency calculation provides the fundamental vibrational modes of the molecule, which correspond to peaks in an infrared (IR) spectrum.[16][17] This is invaluable for identifying functional groups.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Relative IR Intensity |

| O-H Stretch (Alcohol) | ~3400-3600 | Strong |

| C-H Stretch (Aliphatic) | ~2850-3000 | Medium-Strong |

| C=O Stretch (Carboxylate) | ~1550-1650 | Very Strong |

| C-O Stretch (Ether & Alcohol) | ~1050-1250 | Strong |

| Na-O Interaction | ~200-400 | Medium |

| Note: These are representative values. Actual calculated frequencies will vary and are often scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental data. |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[6]

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

| Property | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Energy of the outermost electron |

| LUMO Energy | +1.2 | Energy of the first available empty orbital |

| HOMO-LUMO Gap | 7.7 | Indicates high electronic stability |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface.[18][19] It is an excellent tool for predicting intermolecular interactions.[20][21]

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as the oxygen atoms of the carboxylate and hydroxyl groups. These are sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Regions (Blue): Indicate electron-poor areas, such as the sodium ion and the hydrogen atom of the hydroxyl group. These are sites for nucleophilic attack and hydrogen bond donation.

The MEP map visually confirms that the most reactive sites for interaction with other polar molecules or ions are the oxygen atoms and the sodium counter-ion, which is fundamental to its function as a pharmaceutical excipient or stabilizer.

Conclusion: From Calculation to Insight

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By following a validated workflow from geometry optimization to property analysis, researchers can derive reliable and actionable insights into the molecule's structure, stability, and reactivity. The true power of these computational methods lies not in the numbers they produce, but in the chemical understanding they enable, providing a microscopic foundation for the macroscopic applications of this important compound.

References

- 1. This compound|CAS 142047-97-0 [benchchem.com]

- 2. This compound | C4H7NaO4 | CID 23665015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Buy this compound | 142047-97-0 [smolecule.com]

- 5. ritme.com [ritme.com]

- 6. fse-journal.org [fse-journal.org]

- 7. ORCA - FACCTs [faccts.de]

- 8. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]

- 9. hpc.hku.hk [hpc.hku.hk]

- 10. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 11. ask.cyberinfrastructure.org [ask.cyberinfrastructure.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 15. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. MEP [cup.uni-muenchen.de]

- 20. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Degradation Profile of Sodium 2-(2-hydroxyethoxy)acetate

This guide provides a comprehensive technical overview of the anticipated thermal degradation profile of Sodium 2-(2-hydroxyethoxy)acetate. Tailored for researchers, scientists, and professionals in drug development, this document outlines a prospective analysis based on established principles of organic chemistry and thermal analysis. It details the theoretical degradation pathways and provides robust experimental protocols for their investigation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

This compound, with its molecular formula C4H7NaO4 and a molecular weight of 142.09 g/mol , is a compound of interest in various chemical and pharmaceutical applications.[1][2] The thermal stability of such a compound is a paramount consideration in drug development and manufacturing. It dictates storage conditions, shelf-life, and the feasibility of manufacturing processes such as drying, milling, and formulation, which often involve heat. Understanding the thermal degradation profile is essential to ensure the safety, efficacy, and quality of the final drug product. An unstable compound can decompose, leading to loss of potency, formation of toxic byproducts, and altered physical properties. This guide provides a projected thermal degradation profile and a methodological framework for its empirical validation.

Proposed Thermal Degradation Pathway

Based on the structure of this compound, which contains a sodium carboxylate, a primary alcohol, and an ether linkage, a multi-step degradation pathway is proposed. The degradation is expected to be influenced by the presence of these functional groups.

A plausible sequence of thermal decomposition events is as follows:

-

Dehydration: If the salt exists in a hydrated form, the initial mass loss observed in TGA would correspond to the loss of water molecules. This is a common initial step for hydrated salts when subjected to heating.[3][4]

-

Decarboxylation: The sodium carboxylate group is susceptible to decarboxylation upon heating, leading to the loss of carbon dioxide (CO2).[1][5] This is a well-documented degradation pathway for sodium salts of carboxylic acids.[6]

-

Ether Cleavage and Alcohol Degradation: Following decarboxylation, the remaining structure, an ether with a hydroxyl group, would undergo further degradation at higher temperatures. This can involve cleavage of the C-O-C ether bond and decomposition of the alcohol functional group.[7][8]

Experimental Methodology: A Rigorous Approach to Thermal Analysis

To empirically determine the thermal degradation profile of this compound, a simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) experiment is the recommended approach. This technique provides simultaneous information on mass loss (TGA) and heat flow (DSC), offering a comprehensive picture of the thermal events.[3]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for TGA-DSC analysis.

Detailed Protocol

-

Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature using certified reference materials.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, tared alumina or platinum crucible.

-

Ensure an even distribution of the sample at the bottom of the crucible.

-

-

TGA-DSC Instrument Settings:

-

Temperature Program: Heat the sample from 25 °C to 600 °C at a linear heating rate of 10 °C/min.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.

-

Data Collection: Record the sample mass, sample temperature, and differential heat flow as a function of time.

-

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the percentage mass loss for each degradation step.

-

DSC Curve: Identify endothermic and exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition events. Integrate the peaks to determine the enthalpy change (ΔH) for each event.

-

Correlation: Correlate the mass loss events from the TGA curve with the thermal events observed in the DSC curve.

-

Expected Results and Discussion

The following table summarizes the anticipated results from the TGA-DSC analysis of this compound based on the proposed degradation pathway.

| Degradation Step | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Corresponding Thermal Event (DSC) |

| 1. Dehydration (if applicable) | 50 - 150 | Variable (depends on hydration state) | Endothermic |

| 2. Decarboxylation | 200 - 350 | ~31% (loss of CO2) | Endothermic/Exothermic |

| 3. Ether/Alcohol Degradation | > 350 | Variable | Complex endo/exothermic peaks |

The initial endothermic event, if observed, would correspond to the loss of water of hydration. The subsequent major mass loss is expected to be due to decarboxylation. The thermal nature of this step (endothermic or exothermic) can vary. The final degradation at higher temperatures will likely involve multiple, overlapping reactions, resulting in a complex DSC profile.

The proposed multi-step thermal degradation pathway is illustrated in the following diagram:

Caption: Proposed thermal degradation pathway.

Conclusion

This technical guide provides a prospective analysis of the thermal degradation profile of this compound, grounded in established chemical principles. The proposed multi-step degradation, initiated by dehydration and followed by decarboxylation and subsequent decomposition of the ether and alcohol moieties, provides a theoretical framework for experimental investigation. The detailed TGA-DSC methodology outlined herein offers a robust and reliable approach for the empirical determination of the compound's thermal stability. The insights gained from such a study are invaluable for ensuring the development of safe, stable, and effective pharmaceutical products.

References

- BenchChem. (n.d.). Comparative thermal stability analysis of different ammonium carboxylates. Retrieved from a comparative study using Thermogravimetric Analysis.

- BenchChem. (n.d.). Sodium 2-(2-hydroxyethoxy)

- Britannica. (2025, December 10). Ether.

- Chemguide. (n.d.). The decarboxylation of carboxylic acids and their salts.

- Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23665015, Sodium 2-(2-hydroxyethoxy)

- OSTI.GOV. (2012, October 15).

- Quora. (2017, February 6).

- ResearchGate. (2012).

- ResearchGate. (n.d.).

- The Royal Society. (n.d.). The thermal decomposition of diethyl ether. II. Analytical survey of the reaction products as a function of reaction conditions.

- Semantic Scholar. (n.d.). The thermal decomposition of diethyl ether. II. Analytical survey of the reaction products as a function of reaction conditions.

- Thomas, B., & Ng, Y. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures.

- Unacademy. (n.d.).

- Vedantu. (n.d.).

- Wikipedia. (n.d.). Ether.

- YouTube. (2018, October 23). Decarboxylation Reaction (sodalime decarboxylation)

- DSpace. (n.d.).

- ACS Publications. (2021, December 28).

- ACS Publications. (2025, December 18). New Insights into the Carboxymethylation of Eucalyptus Kraft Lignin: Structural Features and Transition Metal Sorption Capacity.

- Argonne Scientific Publications. (n.d.). Precision of Property Measurements with Reference Molten Salts.

- OUCI. (n.d.). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

- ResearchGate. (2025, August 5). Thermal behavior of alginic acid and its sodium salt.

- ResearchGate. (2025, August 5). Thermal studies on the sodium salts of aminosalicylic acids.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- RSC Publishing. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms.

- SciELO. (n.d.). Thermal behavior of alginic acid and its sodium salt.

Sources

- 1. All About Decarboxylation [unacademy.com]

- 2. m.youtube.com [m.youtube.com]

- 3. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 4. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry [ouci.dntb.gov.ua]